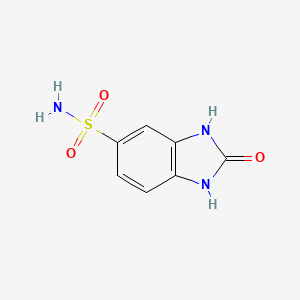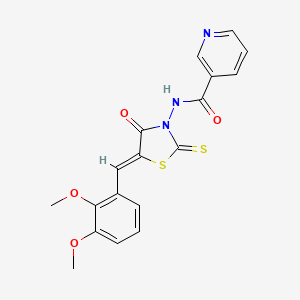![molecular formula C17H24N2O6S B2477682 [2-(1-Methoxypropan-2-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate CAS No. 1117814-43-3](/img/structure/B2477682.png)
[2-(1-Methoxypropan-2-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a chemical substance with the molecular formula C17H24N2O6S and a molecular weight of 384.451. However, detailed information about its structure and properties is not readily available.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I found.Chemical Reactions Analysis
Information regarding the chemical reactions involving this compound is not available.Physical And Chemical Properties Analysis
Detailed physical and chemical properties of this compound are not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis and Memory Enhancement
The study on the synthesis of 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride demonstrates its application in memory facilitation in mice. This research provides evidence of the compound's potential in enhancing learning and memory, suggesting a framework for further exploration in cognitive enhancement and treatment of memory-related disorders (Jiang Jing-ai, 2006).
Cardiovascular Health
Angiotensin-converting enzyme 2 (ACE2) activators, such as 1‐[(2‐dimethylamino) ethylamino]‐4‐(hydroxymethyl)‐7‐[(4‐methylphenyl) sulfonyl oxy]‐9H‐xanthene‐9‐one (XNT), have shown promise in reversing hypertension-induced cardiac and renal fibrosis. This study illuminates the therapeutic potential of related compounds in protecting against cardiovascular diseases, through mechanisms involving extracellular signal-regulated kinases (ERKs) (A. Ferreira et al., 2011).
Heterocyclic Chemistry
In the realm of synthetic organic chemistry, derivatives similar to the subject compound have been utilized in the synthesis of various heterocyclic systems, such as 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones. This highlights their importance in creating novel compounds with potential applications in pharmaceuticals and materials science (Lovro Selič, S. Grdadolnik, B. Stanovnik, 1997).
Molecular Probes and Fluorescent Dyes
The synthesis and application of fluorescent solvatochromic dyes, encompassing dimethylamino and sulfonyl groups, underscore the utility of related compounds in developing sensitive molecular probes. These probes can be instrumental in studying biological events and processes, offering tools for research in cellular biology and biochemistry (Z. Diwu et al., 1997).
Inhibition of Carbonic Anhydrase
Arenesulfonyl-2-imidazolidinones, which share structural features with the subject compound, have been investigated as potent inhibitors of carbonic anhydrase, a key enzyme in pH regulation. This research opens avenues for the development of new therapeutic agents for conditions associated with the dysregulation of enzyme activity (A. Abdel-Aziz et al., 2015).
Safety And Hazards
I couldn’t find specific safety and hazard information for this compound.
Direcciones Futuras
The future directions or potential applications of this compound are not specified in the available sources.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to scientific literature or consult a chemistry professional. I apologize for any inconvenience.
Propiedades
IUPAC Name |
[2-(1-methoxypropan-2-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6S/c1-13-4-6-15(7-5-13)8-9-26(22,23)18-10-17(21)25-12-16(20)19-14(2)11-24-3/h4-9,14,18H,10-12H2,1-3H3,(H,19,20)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUJVNFDHKZRMA-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)OCC(=O)NC(C)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)OCC(=O)NC(C)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Methoxypropan-2-yl)carbamoyl]methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-Nitrobenzyl)amino]-4-oxobutanoic acid](/img/structure/B2477601.png)
![1-ethyl-6-(2-furylmethyl)-3-methyl-5-[(4-methylbenzyl)sulfanyl]-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2477602.png)
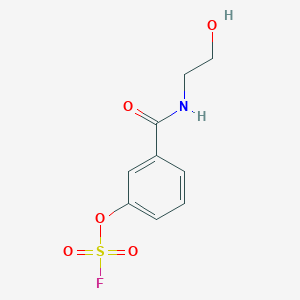
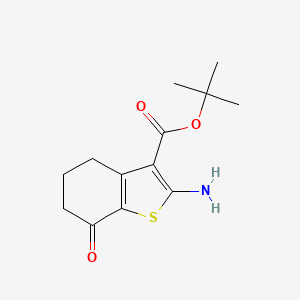
![2-[(4-methoxyanilino)methyl]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B2477608.png)
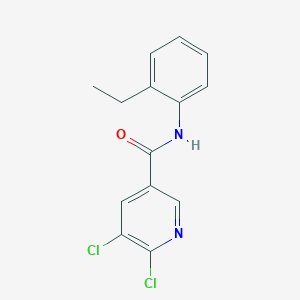
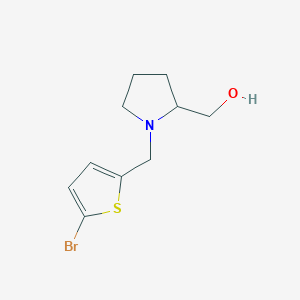
![N-[2-(1-hydroxyethyl)phenyl]propanamide](/img/structure/B2477611.png)
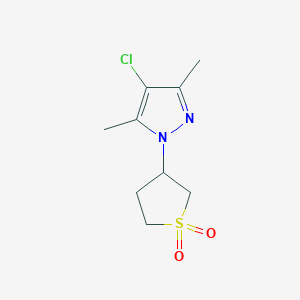
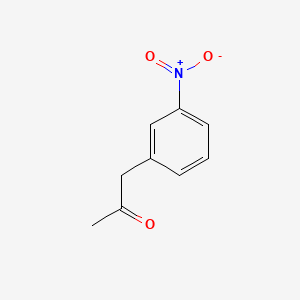
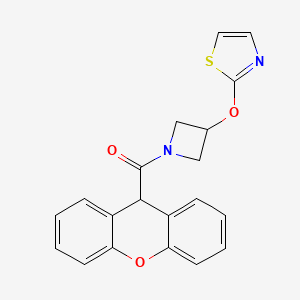
![NCGC00347767-02_C32H36O13_6H-10,13-Etheno-19,15-metheno-3H,15H,23H-pyrano[3,4-c][1,7,14]trioxacycloheneicosin-6,23-dione, 4-ethylidene-3-(beta-D-glucopyranosyloxy)-4,4a,5,8,9,20,21-heptahydro-16-hydroxy-, (3S,4Z,4aS)-](/img/structure/B2477619.png)
